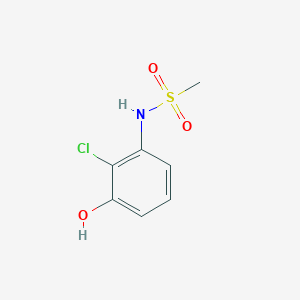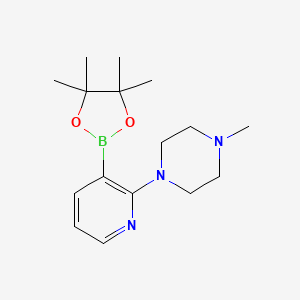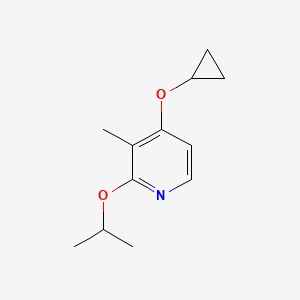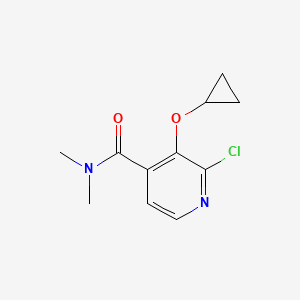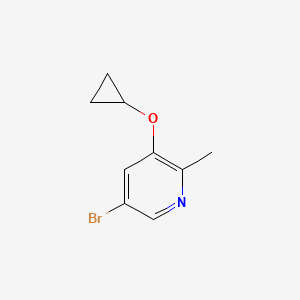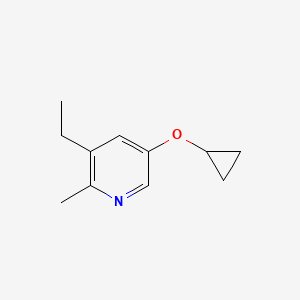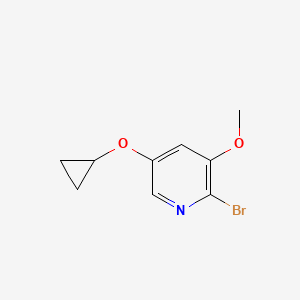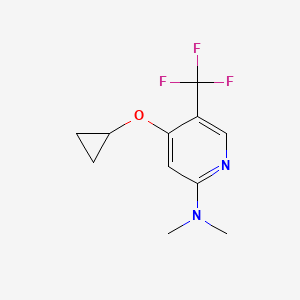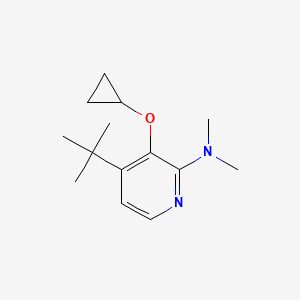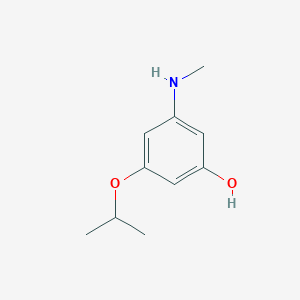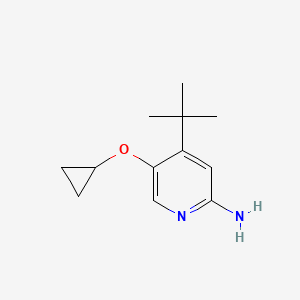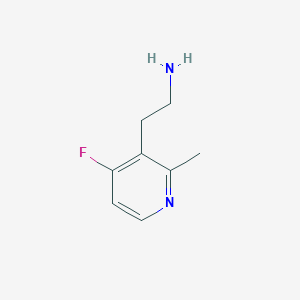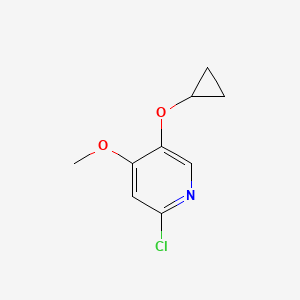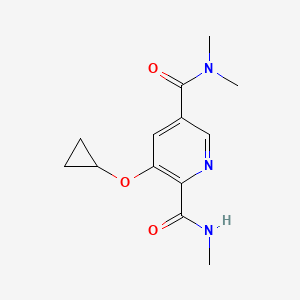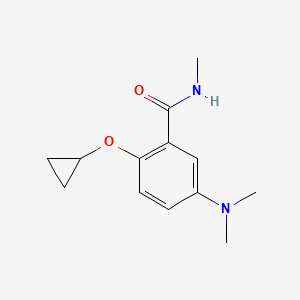
2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide is an organic compound with the molecular formula C14H20N2O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyclopropoxy moiety.
Introduction of the Dimethylamino Group: The dimethylamino group is often introduced via reductive amination, where a carbonyl compound reacts with dimethylamine in the presence of a reducing agent.
Formation of the Benzamide Core: The benzamide core is typically formed through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a neuroprotective agent.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes or neurotransmitter levels.
類似化合物との比較
Similar Compounds
2-Cyclopropoxy-5-(dimethylamino)benzonitrile: This compound shares a similar core structure but differs in the presence of a nitrile group instead of the benzamide moiety.
2-Cyclopropoxy-5-(dimethylamino)benzaldehyde: This compound has an aldehyde group instead of the benzamide group.
Uniqueness
2-Cyclopropoxy-5-(dimethylamino)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy and dimethylamino groups contribute to its reactivity and potential pharmacological activity, distinguishing it from other similar compounds.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
2-cyclopropyloxy-5-(dimethylamino)-N-methylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-14-13(16)11-8-9(15(2)3)4-7-12(11)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,14,16) |
InChIキー |
CQRSFDHNMWVXFI-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CC(=C1)N(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


